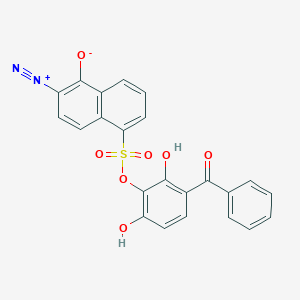

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 3-benzoyl-2,6-dihydroxyphenyl ester

CAS No.: 75578-78-8

Cat. No.: VC18426443

Molecular Formula: C23H14N2O7S

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75578-78-8 |

|---|---|

| Molecular Formula | C23H14N2O7S |

| Molecular Weight | 462.4 g/mol |

| IUPAC Name | 5-(3-benzoyl-2,6-dihydroxyphenoxy)sulfonyl-2-diazonionaphthalen-1-olate |

| Standard InChI | InChI=1S/C23H14N2O7S/c24-25-17-11-9-14-15(21(17)28)7-4-8-19(14)33(30,31)32-23-18(26)12-10-16(22(23)29)20(27)13-5-2-1-3-6-13/h1-12H,(H2-,26,27,28,29) |

| Standard InChI Key | ZGBYTPMTJMWZDG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)O |

Introduction

Molecular Structure and Chemical Properties

Core Structural Features

The compound’s backbone consists of a naphthalene ring system substituted with a sulfonic acid group (-SO₃H) at position 1. At position 6, a diazo group (-N=N+) is present, which is conjugated with a ketone (=O) at position 5, forming a 5,6-dihydro-5-oxo-diazo configuration . The ester component, 3-benzoyl-2,6-dihydroxyphenyl, introduces a benzoyl group (-C₆H₅CO-) at position 3 of a dihydroxyphenyl ring (2,6-dihydroxy substitution), creating a sterically demanding and electronically diverse substituent .

Table 1: Key Molecular Properties

The diazo group’s reactivity is central to the compound’s behavior, enabling participation in azo coupling reactions under acidic or alkaline conditions . The sulfonic acid moiety enhances water solubility, while the benzoyl and phenolic groups contribute to hydrophobic interactions .

Synthesis and Reaction Pathways

Proposed Synthetic Route

While no explicit synthesis protocol for this compound is documented, a plausible pathway involves:

-

Diazotization of 6-amino-5-hydroxynaphthalene-1-sulfonic acid: Treatment with nitrous acid (HNO₂) generates the diazonium intermediate .

-

Esterification with 3-benzoyl-2,6-dihydroxyphenol: The sulfonic acid chloride derivative reacts with the phenolic hydroxyl groups under basic conditions (e.g., pyridine), forming the ester linkage .

Key Reaction Equation:

This method parallels the synthesis of related naphthalenesulfonate esters, where steric hindrance from the benzoyl group may necessitate elevated temperatures or prolonged reaction times .

Applications in Industrial and Research Contexts

Photoresist Materials

Diazo-naphthalenesulfonates are critical in photolithography due to their photodecomposition properties. Upon UV exposure, the diazo group releases nitrogen, generating reactive intermediates that alter solubility in developers . The benzoyl moiety in this compound may enhance thermal stability, making it suitable for high-resolution patterning in semiconductor manufacturing .

Dye and Pigment Intermediate

The diazo group’s ability to form azo dyes via coupling with aromatic amines or phenols is well-documented . This compound could serve as a precursor for sulfonated azo dyes, offering improved water solubility for textile or ink applications.

| Hazard Category | Risk Assessment |

|---|---|

| Thermal Stability | Poor; may decompose above 50°C |

| Light Sensitivity | High; requires protection from UV/visible light |

| Toxicity | Limited data; assume acute toxicity (LD₅₀ not established) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume